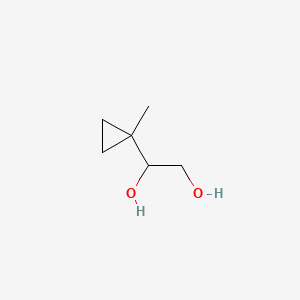

1-(1-Methylcyclopropyl)ethane-1,2-diol

Description

1-(1-Methylcyclopropyl)ethane-1,2-diol is a cyclopropane-containing diol characterized by a methyl-substituted cyclopropyl group attached to the ethane-1,2-diol backbone. Its structure combines the strain inherent to the cyclopropane ring with the hydrophilic properties of vicinal diols, making it a unique scaffold for pharmaceutical and synthetic applications. These methods suggest that similar strategies could apply to this compound.

Properties

IUPAC Name |

1-(1-methylcyclopropyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2-3-6)5(8)4-7/h5,7-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYZOWOMVCTMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylcyclopropyl)ethane-1,2-diol can be synthesized through several methods:

Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclopropyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbonyl-containing functional groups.

Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups.

Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or other reduced forms.

Scientific Research Applications

1-(1-Methylcyclopropyl)ethane-1,2-diol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a subject of study in biochemical research.

Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group can also affect the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1-methylcyclopropyl)ethane-1,2-diol with structurally or functionally analogous ethane-1,2-diol derivatives:

Key Structural and Functional Comparisons

Cyclopropane vs. Aromatic derivatives (e.g., 1,2-di(4-chlorophenyl)ethane-1,2-diol) exhibit distinct NMR profiles (δ 4.59–4.82 ppm for diol protons) due to electron-withdrawing substituents, whereas cyclopropane-containing diols may show upfield shifts for cyclopropane protons.

Heterocyclic vs. Hydrocarbon Appendages :

- The triazole-thiol derivative (1-(5-mercapto-4H-triazol-3-yl)ethane-1,2-diol) demonstrates enhanced bioactivity due to the heterocycle’s ability to participate in hydrogen bonding and metal coordination, unlike the hydrocarbon-focused cyclopropane analog.

- Thiophene-containing diols (e.g., 1-(3-(3-TBDMS-oxypropyl)thiophen-2-yl)ethane-1,2-diol) prioritize synthetic versatility, as the TBDMS group facilitates selective protection during multistep reactions.

Stereochemical Considerations :

- Cyclopropane-diol isomers (e.g., ent-22 and ent-23) exhibit significant optical rotation differences ([α]D25 +52.7° vs. −25.0°), underscoring the impact of stereochemistry on biological activity. This property is critical when comparing racemic mixtures (e.g., meso-1,2-di(4-chlorophenyl)ethane-1,2-diol) to enantiopure analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.